molecular formula C18H19NO4S B6369954 4-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid CAS No. 1261942-17-9

4-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid

Cat. No.: B6369954
CAS No.: 1261942-17-9
M. Wt: 345.4 g/mol
InChI Key: ONZQVMPBUDGONA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties

Preparation Methods

The synthesis of 4-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid typically involves the reaction of 4-(Piperidin-1-ylsulfonyl)phenylboronic acid with benzoic acid derivatives. The reaction conditions often include the use of a palladium catalyst and a base in an inert atmosphere . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

4-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid can undergo various chemical reactions, including:

Scientific Research Applications

4-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid involves its interaction with specific molecular targets. For instance, it can inhibit the enzyme dihydrofolate reductase, which is crucial for DNA synthesis in cells. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with other enzymes and proteins, contributing to its broad spectrum of biological activities.

Comparison with Similar Compounds

4-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid can be compared with other sulfonamide derivatives, such as:

Properties

IUPAC Name

4-(4-piperidin-1-ylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c20-18(21)16-6-4-14(5-7-16)15-8-10-17(11-9-15)24(22,23)19-12-2-1-3-13-19/h4-11H,1-3,12-13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONZQVMPBUDGONA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50683428
Record name 4'-(Piperidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261942-17-9
Record name 4'-(Piperidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.